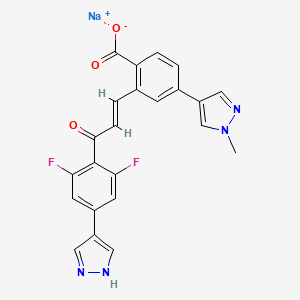![molecular formula C40H40BF2N9O3 B1192903 (S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide](/img/structure/B1192903.png)
(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ibBFL is a fluorescent irreversible inhibitor of Bruton's tyrosine kinase (BTK).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
A study by Rahmouni et al. (2014) focused on the synthesis of isoxazolines and isoxazoles derivatives through cycloaddition reactions involving pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research demonstrates the potential for creating diverse heterocyclic compounds using similar core structures (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents. This study suggests that compounds with a pyrazolo[3,4-d]pyrimidin structure might have significant applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Properties
Abdel‐Latif et al. (2019) researched the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing polyheterocyclic ring systems, revealing their potential antibacterial properties. This research underscores the possibility of utilizing similar pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial drugs (Abdel‐Latif et al., 2019).
mTOR Inhibition for Cancer Therapy
A study by Nowak et al. (2009) identified pyrazolopyrimidines as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. This discovery highlights the potential use of related compounds in the development of cancer therapies (Nowak et al., 2009).
Eigenschaften
Produktname |
(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
|---|---|
Molekularformel |
C40H40BF2N9O3 |
Molekulargewicht |
743.63 |
IUPAC-Name |
(S,E)-N-(4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C40H40BF2N9O3/c1-26-22-27(2)50-34(26)23-30-15-14-29(51(30)41(50,42)43)16-19-35(53)45-20-6-11-36(54)49-21-7-8-31(24-49)52-40-37(39(44)46-25-47-40)38(48-52)28-12-17-33(18-13-28)55-32-9-4-3-5-10-32/h3-6,9-15,17-18,22-23,25,31H,7-8,16,19-21,24H2,1-2H3,(H,45,53)(H2,44,46,47)/b11-6+ |
InChI-Schlüssel |
CXNVULRLIFUAFH-IZZDOVSWSA-N |
SMILES |
O=C(NC/C=C/C(N1CC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O)CCC6=CC=C7N6B(F)(F)[N]8=C(C)C=C(C)C8=C7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ibBFL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





